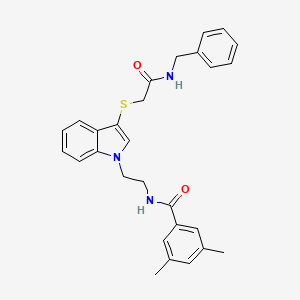
N-(2-(3-((2-(苄基氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)-3,5-二甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields including chemistry, biology, and medicine. Its structure includes an indole ring, a thioether linkage, and a benzamide group, indicating a molecule with significant functional diversity.
科学研究应用
Chemistry
As a building block in organic synthesis for developing more complex molecules.
Used in studying reaction mechanisms involving indole and thioether functionalities.
Biology
Potential as a biochemical probe for studying protein-ligand interactions.
Investigated for its effects on cellular pathways due to the presence of the indole ring, which is common in many biologically active compounds.
Medicine
Explored for anticancer, antimicrobial, and anti-inflammatory properties.
The benzamide group is known for its presence in various pharmacologically active compounds, enhancing the medicinal potential of this compound.
Industry
Used in material science for the development of new polymers and coatings.
Application in dye synthesis due to the chromophoric properties of the indole ring.
作用机制
Target of action
Indole derivatives are known to interact with a wide range of targets in the body. They are a significant part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Benzamide derivatives also have a wide range of biological activities and are used in various therapeutic areas .
Mode of action
The mode of action of indole and benzamide derivatives can vary greatly depending on the specific compound and its chemical structure. Some indole derivatives work by inhibiting specific enzymes, while others may interact with cell receptors or other cellular components .
Biochemical pathways
Indole and benzamide derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the growth of cancer cells, suggesting they may affect pathways involved in cell proliferation .
Pharmacokinetics
The ADME properties of indole and benzamide derivatives can vary greatly depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can all affect its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of indole and benzamide derivatives can vary greatly. Some compounds may induce cell death, while others may inhibit cell growth or affect cell signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and benzamide derivatives .
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of Indole Intermediate: : The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde under acidic conditions.
Formation of Thioether Linkage: : The indole intermediate is reacted with a thiol under nucleophilic substitution conditions to form the thioether linkage.
Coupling with Benzamide: : Finally, the compound is synthesized by coupling the indole-thioether intermediate with a benzamide derivative through amide bond formation, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Large-scale production may involve optimized versions of the above reactions, focusing on maximizing yield and purity while minimizing cost and environmental impact. Key steps might include:
Continuous flow chemistry for improved reaction control and scalability.
Use of solid-phase synthesis for easier purification processes.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : The carbonyl group in the benzamide can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The indole ring can participate in electrophilic aromatic substitution, reacting with reagents such as nitric acid or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: : m-CPBA, hydrogen peroxide.
Reduction: : LiAlH4, sodium borohydride (NaBH4).
Substitution: : Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Sulfoxides and sulfones from oxidation.
Amines from reduction.
Various substituted derivatives on the indole ring from substitution reactions.
相似化合物的比较
Similar Compounds
N-phenylbenzamide: : Lacks the indole and thioether, providing a simpler structure but similar core functionality.
Benzothiazoles: : Contain a similar sulfur linkage and aromatic system, often used in medicinal chemistry.
Indole-3-acetic acid: : A simpler indole compound used in plant biology, lacking the complex benzamide structure.
Uniqueness
The combination of an indole ring, thioether linkage, and benzamide group in one molecule provides a unique structure not commonly found in other compounds.
This structural complexity may lead to unique biological activities and synthetic versatility, setting it apart from more conventional compounds.
属性
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-20-14-21(2)16-23(15-20)28(33)29-12-13-31-18-26(24-10-6-7-11-25(24)31)34-19-27(32)30-17-22-8-4-3-5-9-22/h3-11,14-16,18H,12-13,17,19H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNINZGIXSMGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
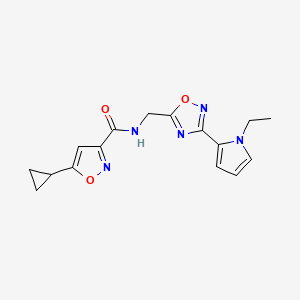
![6-Bromoimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2562691.png)
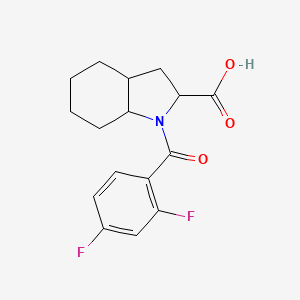
![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2562694.png)
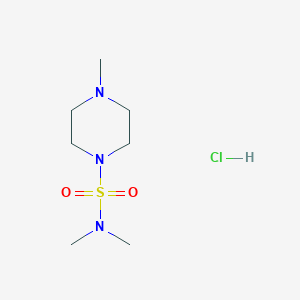
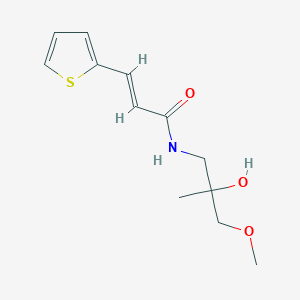
![(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2562700.png)
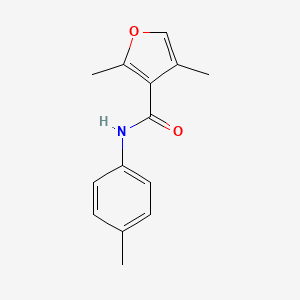
![N-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2562703.png)
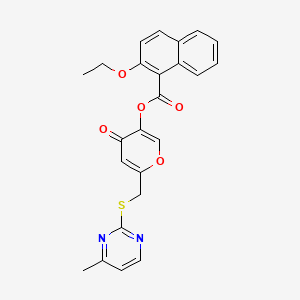
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2562705.png)
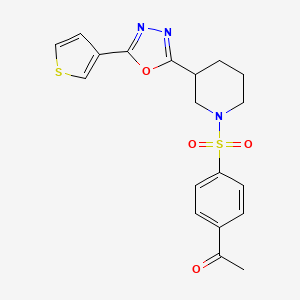
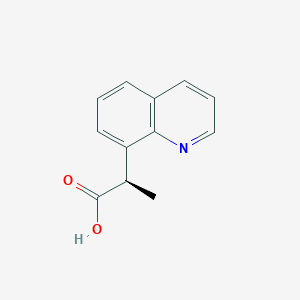
![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)
